4-Bromo-1-benzothiophene-2-carbohydrazide
Overview
Description
“4-Bromo-1-benzothiophene-2-carbohydrazide” is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13)
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid substance stored at ambient temperature . It has a molecular weight of 271.14 .
Scientific Research Applications
Synthesis and Structural Analysis
4-Bromo-1-benzothiophene-2-carbohydrazide and its derivatives have been extensively studied for their synthesis methods and structural characteristics. For instance, the compound 3-Chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was synthesized and its structure was elucidated using various analytical techniques (Naganagowda et al., 2014).
Medicinal Chemistry and Pharmacological Activities
In medicinal chemistry, derivatives of this compound have been synthesized and assessed for their pharmacological activities. For example, benzothiophene carboxamide derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, suggesting their potential as antimalarial agents (Banerjee et al., 2011). Additionally, these derivatives have been reported to inhibit Plasmodium asexual blood‐stages both in vitro and in vivo, highlighting their promise in antimalarial drug development (Banerjee et al., 2011).
Material Science and Sensing Applications
In the field of material science and sensing technology, this compound derivatives have been explored for their unique properties. For instance, a highly water-soluble fluorescent and colorimetric pH probe was synthesized, demonstrating potential applications in real-time pH sensing and intracellular pH imaging (Diana et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiophene derivatives, which “4-Bromo-1-benzothiophene-2-carbohydrazide” belongs to, have been shown to exhibit a wide range of biological activities . They have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzothiophene derivatives often exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Benzothiophene derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzothiophene derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXJWZPGUHDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.